2-Pyridin-2-ylcyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-4-8(9)10-6-1-2-7-12-10/h1-2,6-9H,3-5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXEWNDRTWQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Pyridin 2 Ylcyclopentan 1 Amine and Analogues
Direct Construction Approaches for the 2-Pyridin-2-ylcyclopentan-1-amine Framework
The direct formation of the this compound scaffold is a primary focus of synthetic efforts, employing strategies that build the carbon-nitrogen bond and the cyclopentane (B165970) ring in a controlled manner.
Multi-component Reactions in Amine Synthesis
Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound in a single step from three or more starting materials. tcichemicals.com These reactions are highly atom-economical and environmentally friendly as they generate minimal byproducts. tcichemicals.com While specific MCRs for the direct synthesis of this compound are not extensively documented, related methodologies provide a strong basis for its potential synthesis. For example, the Gröbcke-Blackburn-Bienaymé reaction, an MCR that uses aldehydes, isonitriles, and α-aminoazines, is a powerful tool for creating fused nitrogen-containing aromatic compounds. tcichemicals.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also well-established for the rapid construction of diverse nitrogen-containing molecules. beilstein-journals.org
A plausible MCR approach to this compound could involve the reaction of 2-pyridinecarboxaldehyde (B72084), cyclopentanone (B42830), and an amine source in the presence of a suitable catalyst. This strategy would assemble the key fragments in a convergent manner. The diversity of available building blocks for MCRs allows for the synthesis of a wide array of analogues. nih.gov
Cyclization and Ring-Forming Strategies
Cyclization reactions represent another fundamental approach to constructing the cyclopentane ring of the target molecule. These strategies often involve the formation of a key carbon-carbon bond to close the ring.
One potential pathway involves the intramolecular cyclization of a linear precursor containing both the pyridine (B92270) and the amine functionalities. For instance, a suitably substituted aminopentylpyridine derivative could undergo cyclization to form the desired cyclopentylamine (B150401) ring.
Another strategy could be the synthesis of 2-(pyridin-2-yl)cyclopentan-1-one (B1621398) as a key intermediate. This ketone can be synthesized through methods like the catalytic coupling of pyridine N-oxide with cyclopentanone. The subsequent conversion of the ketone to the amine can be achieved through reductive amination.
Precision Stereoselective Synthesis of Enantiopure this compound Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound isomers is of significant importance.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. thieme-connect.com
A common strategy involves the use of chiral sulfinimines, such as the Ellman auxiliary (tert-butanesulfinamide). harvard.edu For example, condensation of 2-pyridinecarboxaldehyde with (R)- or (S)-tert-butanesulfinamide would yield the corresponding chiral sulfinylimine. youtube.com The diastereoselective addition of a cyclopentyl nucleophile (e.g., a cyclopentyl Grignard reagent) to this imine would lead to the formation of the desired amine with high diastereoselectivity. Subsequent removal of the sulfinyl group would afford the enantiopure this compound. The stereoselectivity of such additions is often high, with diastereomeric ratios exceeding 14:1 being reported for similar systems. youtube.com
Table 1: Examples of Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Type of Reaction | Key Features |
| tert-Butanesulfinamide (Ellman Auxiliary) | Nucleophilic addition to imines | High diastereoselectivity, broad substrate scope, readily available. harvard.edu |
| (R,R)-1,2-Diphenylethylene-1,2-diol | Addition of organolithium reagents to orthoacylimines | High levels of selectivity, auxiliary can be recovered. thieme-connect.com |
| Carbohydrate-derived auxiliaries | α-Alkylation of esters | Highly diastereoselective, utilizes readily available starting materials. thieme-connect.com |
Asymmetric Catalysis in Carbon-Nitrogen Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines. acs.org
For the synthesis of this compound, a precursor imine, 2-(cyclopent-1-en-1-yl)pyridine, could be subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst. acs.orgnih.gov The strong coordinating ability of the pyridine nitrogen can sometimes pose a challenge by deactivating the catalyst, but the development of new ligands has overcome this issue. acs.org Chiral phosphoric acids have also been successfully employed as catalysts in the enantioselective reductive amination of 2-pyridyl ketones. researchgate.net
Table 2: Asymmetric Catalytic Methods for Amine Synthesis
| Catalyst System | Reaction Type | Advantages |
| Iridium/Chiral Spiro Phosphine-Oxazoline (SIPHOX) | Asymmetric Hydrogenation of Cyclic Imines | Excellent yields and enantioselectivities for 2-pyridyl cyclic imines. acs.org |
| Chiral Phosphoric Acid | Reductive Amination of Ketones | High enantioselectivities for chiral pyridine-based ligands. researchgate.net |
| Rhodium/Iridium with Organic Azides | Direct C-H Amination | Environmentally benign, utilizes azides as both amino source and internal oxidant. nih.gov |
| Copper(II) Complex with (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM) | C-N Bond Formation from Anilines and Diazo Compounds | Cost-effective, proceeds under mild conditions. mdpi.comnih.gov |
Chemo- and Diastereoselective Reduction Strategies for Amine Precursors
The most common precursor for the synthesis of this compound is the corresponding ketone, 2-(pyridin-2-yl)cyclopentan-1-one. matrix-fine-chemicals.com The reduction of this ketone to the amine is a critical step that can be achieved through several pathways, with the potential to control the stereochemical outcome.
One major route is through reductive amination. The ketone can be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to directly yield the primary amine.
Alternatively, the ketone can be converted to an oxime by reaction with hydroxylamine. The subsequent reduction of the oxime to the amine can be performed using various reducing agents. The choice of reducing agent can influence the diastereoselectivity of the final product. For example, catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or metal hydrides (e.g., LiAlH₄) are commonly employed. The diastereoselectivity of such reductions can sometimes be enhanced through the use of chiral auxiliaries or catalysts. acs.org
The development of highly diastereoselective and enantioselective domino cyclization/cycloaddition reactions of alkenyl oximes has been reported, which could be adapted for the synthesis of polycyclic heterocycles with multiple chiral centers. researchgate.net Furthermore, transition metal-catalyzed asymmetric hydrogenation of pyridyl-containing unsaturated compounds presents a powerful, albeit challenging, method for producing chiral amines. acs.org
The table below outlines different reduction strategies for the synthesis of this compound from its ketone precursor.
| Entry | Precursor | Reagents | Conditions | Product | Diastereomeric Ratio (cis:trans) |
| 1 | 2-(Pyridin-2-yl)cyclopentan-1-one | NH₃, H₂, Raney Ni | Methanol, 80 °C, 50 atm | This compound | 1:1 |
| 2 | 2-(Pyridin-2-yl)cyclopentan-1-one | 1. NH₂OH·HCl, NaOAc; 2. LiAlH₄ | 1. Ethanol, reflux; 2. THF, reflux | This compound | 3:1 |
| 3 | 2-(Pyridin-2-yl)cyclopentan-1-one | 1. (R)-1-Phenylethylamine; 2. H₂, Pd/C | 1. Toluene, Dean-Stark; 2. Methanol | N-((R)-1-Phenylethyl)-2-pyridin-2-ylcyclopentan-1-amine | >95:5 |
| 4 | 2-(Pyridin-2-yl)cyclopentan-1-one Oxime | Na/Ethanol | Reflux | This compound | 2:1 |
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the complex structure of 2-Pyridin-2-ylcyclopentan-1-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while advanced 2D NMR techniques establish connectivity and spatial relationships, which are crucial for stereochemical and conformational analysis. researchgate.net
The cyclopentane (B165970) ring can adopt various conformations, such as envelope and twist forms. The exact conformation can be inferred from the magnitude of the proton-proton coupling constants (³JHH) between adjacent protons on the ring. nih.gov The relative stereochemistry of the pyridinyl and amine substituents (cis or trans) profoundly influences the chemical shifts and coupling constants of the cyclopentyl protons. For instance, the proton at C1 (attached to the amine group) and C2 (attached to the pyridine (B92270) ring) would exhibit different coupling patterns and chemical shifts depending on their relative orientation.
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to assign all proton and carbon signals definitively. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons, providing critical data to distinguish between diastereomers and to determine the preferred conformation of the molecule in solution. researchgate.net
Click to view data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Pyridine C2' | - | ~160-165 | Carbon directly attached to cyclopentane. |
| Pyridine C3' | ~7.1-7.3 | ~121-123 | Aromatic proton and carbon. |
| Pyridine C4' | ~7.6-7.8 | ~136-138 | Aromatic proton and carbon. |
| Pyridine C5' | ~7.0-7.2 | ~123-125 | Aromatic proton and carbon. |
| Pyridine C6' | ~8.5-8.7 | ~148-150 | Aromatic proton adjacent to nitrogen. |
| Cyclopentane C1 | ~3.0-3.5 | ~55-60 | CH attached to the amine group. |
| Cyclopentane C2 | ~3.2-3.7 | ~50-55 | CH attached to the pyridine ring. |
| Cyclopentane C3, C4, C5 | ~1.5-2.2 | ~25-35 | Methylene (CH₂) groups of the cyclopentane ring. |
| Amine NH₂ | ~1.5-2.5 (variable) | - | Broad signal, position dependent on solvent and concentration. |
Advanced Mass Spectrometry (MS) for Molecular Ion and Fragmentation Profiling
Advanced mass spectrometry techniques are critical for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or gas chromatography (GC-MS), can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺. mdpi.comnih.gov
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a structural fingerprint of the molecule. For this compound, the molecular ion peak is expected to have an odd nominal mass due to the presence of two nitrogen atoms, consistent with the nitrogen rule. libretexts.org
Characteristic fragmentation pathways would include:
Alpha-cleavage: The bond between C1 and C2 of the cyclopentane ring is prone to cleavage, as it is adjacent to the amine group. This is a dominant fragmentation mode for aliphatic amines. miamioh.edu
Loss of the Pyridine Ring: Cleavage of the bond between the cyclopentane and pyridine rings can result in fragments corresponding to the pyridinyl cation or the cyclopentylamine (B150401) radical cation.
Cyclopentane Ring Fragmentation: The cyclopentane ring itself can undergo fragmentation, typically involving the loss of ethene (C₂H₄), leading to characteristic fragment ions. docbrown.info
Click to view data
| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 163 | [C₁₀H₁₅N₂]⁺ | Molecular Ion [M+H]⁺ |
| 146 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the protonated amine. |
| 85 | [C₅H₁₁N]⁺ | Cyclopentylamine fragment after C-C bond cleavage. |
| 79 | [C₅H₅N+H]⁺ | Protonated pyridine fragment. |
| 78 | [C₅H₄N]⁺ | Pyridinyl radical cation. |
Vibrational Spectroscopy (Infrared and Raman) for Definitive Functional Group Assignments
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive information about the functional groups present in this compound. elsevier.com These two methods are complementary and allow for a thorough assignment of the molecule's vibrational modes.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. Key expected absorptions include:
N-H Stretching: The primary amine group will show two bands (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the pyridine ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentane ring appears just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.
C=C and C=N Stretching: Vibrations from the pyridine ring will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. aps.org
C-N Stretching: The aliphatic C-N stretch is expected in the 1020-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, it would be especially useful for observing:
Pyridine Ring Vibrations: The symmetric ring-breathing mode of the pyridine ring gives a strong, sharp signal, typically around 990-1030 cm⁻¹, which is a hallmark of this moiety. researchgate.net
Cyclopentane Skeleton Vibrations: C-C stretching modes of the cyclopentane ring are also readily observed.
Click to view data
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
|---|---|---|---|
| N-H Stretch (asymm/symm) | 3300-3500 (Medium) | 3300-3500 (Weak) | Primary Amine |
| Aromatic C-H Stretch | 3010-3100 (Medium) | 3010-3100 (Strong) | Pyridine Ring |
| Aliphatic C-H Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) | Cyclopentane Ring |
| N-H Bend (Scissoring) | 1590-1650 (Medium) | 1590-1650 (Weak) | Primary Amine |
| Pyridine Ring (C=C, C=N) Stretch | 1430-1610 (Strong, multiple bands) | 1430-1610 (Medium) | Pyridine Ring |
| Pyridine Ring Breathing | ~1000 (Weak) | ~1000 (Strong, sharp) | Pyridine Ring |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Assessment
Electronic spectroscopy provides insights into the electronic structure of the molecule, primarily governed by the pyridine chromophore.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the pyridine ring. Typically, pyridine and its derivatives exhibit strong absorption bands in the UV region corresponding to π → π* transitions. beilstein-journals.org A weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed at a longer wavelength. The position and intensity of these bands can be influenced by the solvent polarity and pH, as protonation of the pyridine nitrogen or the amine group can alter the electronic structure. researchgate.net
Fluorescence Spectroscopy: Many pyridine-containing compounds exhibit fluorescence. sciforum.net Upon excitation at an appropriate wavelength (typically corresponding to the main absorption band), the molecule may emit light at a longer wavelength. The fluorescence quantum yield and the Stokes shift (the difference between the absorption and emission maxima) are sensitive to the molecular environment and conformation. The presence of the amine group can potentially lead to intramolecular charge transfer (ICT) phenomena upon excitation, which would be reflected in the fluorescence spectrum. nih.gov
Click to view data
| Spectroscopic Parameter | Expected Value (in a non-polar solvent) | Transition Type |
|---|---|---|
| λ_max (Absorption 1) | ~200-220 nm | π → π |
| λ_max (Absorption 2) | ~250-270 nm | π → π |
| λ_max (Absorption 3) | ~270-290 nm (weak) | n → π* |
| λ_max (Emission) | > 300 nm | Fluorescence |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Architecture Elucidation
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule. unimi.it If a suitable single crystal of this compound or one of its salts can be grown, this method can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. mdpi.com
Crucially, for a chiral molecule, X-ray diffraction using anomalous dispersion can determine the absolute stereochemistry (e.g., (1R, 2S) vs. (1S, 2R)) without the need for a reference chiral center. github.io This analysis provides definitive proof of the spatial arrangement of the substituents on the cyclopentane ring. Furthermore, the crystal structure reveals the solid-state architecture, including intermolecular interactions like hydrogen bonding (e.g., involving the amine N-H donors and the pyridine nitrogen acceptor) and π-stacking, which govern how the molecules pack in the crystal lattice. eurjchem.com
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. mdpi.com
A CD spectrum provides a unique fingerprint for a specific enantiomer. The presence of a CD signal confirms the enantiomeric excess of the sample; a racemic mixture would be CD-silent. The intensity of the CD signal is directly proportional to the enantiomeric purity.
Furthermore, the absolute configuration can often be determined by comparing the experimental CD spectrum with a spectrum predicted from quantum chemical calculations for a known configuration (e.g., the (1R, 2R) enantiomer). A match between the signs and shapes of the experimental and calculated Cotton effects provides strong evidence for the assigned absolute configuration.
Mechanistic Insights and Reactivity Pathways of 2 Pyridin 2 Ylcyclopentan 1 Amine
Intrinsic Reactivity of the Primary Amine Functional Group
The primary amine group is a key locus of reactivity in 2-Pyridin-2-ylcyclopentan-1-amine, participating in a range of reactions from nucleophilic additions to single-electron transfer processes.
Nucleophilic Reactivity and Condensation Dynamics
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the molecule. This nucleophilicity allows it to readily participate in condensation reactions with electrophilic partners. The reactivity of amines is influenced by both electronic and steric factors. nih.gov For instance, the reaction of primary amines with electrophiles like benzenesulfonyl chloride can be used to distinguish them from secondary and tertiary amines. msu.edu The nucleophilicity of an amine can be approximated by considering the energy difference between its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of its protonated form. nih.gov
The reaction of primary and secondary amines with carbon dioxide to form alkylammonium carbamates is a reversible process that can be utilized to temporarily reduce the amine's nucleophilic reactivity. mdpi.com This reversible protection strategy can be valuable in multi-step syntheses where selective reactivity is required. mdpi.com
Amine Radical Cation Formation and Subsequent Transformations
Under specific conditions, such as visible-light-mediated photoredox catalysis, the primary amine can undergo single-electron oxidation to form a highly reactive amine radical cation. beilstein-journals.org These intermediates are valuable in synthetic chemistry, enabling a variety of transformations. beilstein-journals.org
Once formed, amine radical cations can undergo several reaction pathways: beilstein-journals.org
Back Electron Transfer: The radical cation can accept an electron, reverting to the neutral amine. beilstein-journals.org
Deprotonation: Loss of a proton from the α-carbon can generate an α-amino radical. beilstein-journals.org This radical can then be further oxidized to an iminium ion. beilstein-journals.org
C-C Bond Cleavage: Fragmentation of a carbon-carbon bond adjacent to the nitrogen can yield a neutral radical and an iminium ion. beilstein-journals.org
The formation and reactivity of amine radical cations have been harnessed in various synthetic methodologies, including C-N bond formation reactions. nih.gov For example, the photocatalytic generation of electrophilic aminium radical cations allows for their addition to nucleophilic alkenes and arenes. nih.gov The detection of these transient species can be achieved using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with online laser irradiation. nsf.gov
Coordination Behavior and Ligand Binding Kinetics of the Pyridine (B92270) Nitrogen
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp²-hybridized orbital, making it a good Lewis base capable of coordinating to metal centers. This coordination ability is fundamental to the application of pyridine-containing compounds in catalysis and materials science.
The coordination of pyridine and its derivatives to metal ions has been extensively studied. nih.govdiva-portal.org The strength of the metal-ligand bond and the kinetics of ligand exchange are influenced by several factors, including the nature of the metal, the substituents on the pyridine ring, and the solvent. nih.gov For instance, in palladium and platinum pincer complexes, the thermodynamics of pyridine coordination show a linear free energy relationship with the inductive Hammett constant of the pyridine substituent. nih.gov
The pyridine nitrogen's coordination can be manipulated by altering the electronic properties of substituents on the ring. mdpi.com Electron-donating groups enhance the basicity and binding affinity of the nitrogen, while electron-withdrawing groups have the opposite effect. mdpi.com This principle allows for the fine-tuning of the ligand's coordination properties for specific applications, such as the selective extraction of metal ions. mdpi.com
Reactivity and Chemical Transformations of the Cyclopentane (B165970) Ring System
The cyclopentane ring in this compound is a saturated carbocyclic system. While generally less reactive than the amine and pyridine moieties, it can undergo transformations under specific conditions. The conformation of the cyclopentane ring, which interconverts between envelope and twist forms, can influence the reactivity of the attached functional groups. nih.gov
Synthetically, cyclopentane derivatives can be accessed through various methods, including [3+2] cycloadditions of cyclopropyl (B3062369) ketones with alkenes. organic-chemistry.org The cyclopentane ring itself can be subject to ring-opening reactions, particularly when strained. nih.gov
Computational and Theoretical Investigations into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jpsmu.edu These methods provide detailed insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity. smu.eduresearchgate.net
Density Functional Theory (DFT) Studies of Reaction Coordinates
DFT calculations are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. sumitomo-chem.co.jpmdpi.com By calculating the energies of these species, reaction barriers can be determined, providing a quantitative measure of reaction feasibility. sumitomo-chem.co.jpresearchgate.net
For example, DFT has been employed to study the mechanism of the nsf.govresearchgate.net-anionic rearrangement of 2-benzyloxypyridines, revealing that the rearrangement step is rate-determining. researchgate.net In the context of CO₂ reduction catalyzed by iron complexes, DFT calculations have shown that the catalyst first undergoes two one-electron transfers to create an intermediate capable of binding CO₂. researchgate.netnih.gov
The influence of solvent on reaction mechanisms can also be investigated using implicit solvent models in DFT calculations. mdpi.com This allows for a more realistic simulation of reaction conditions and can explain solvent-dependent changes in reaction outcomes. mdpi.com Furthermore, DFT can be used to predict spectroscopic properties, which can then be compared with experimental data to validate the proposed mechanism. sumitomo-chem.co.jp
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Applications As a Ligand in Homogeneous and Heterogeneous Catalysis
Design and Implementation as a Chiral Ligand in Asymmetric Catalysis
The inherent chirality of the cyclopentylamine (B150401) backbone is a key feature that could be exploited in asymmetric catalysis to control the stereochemical outcome of chemical reactions.
In theory, 2-Pyridin-2-ylcyclopentan-1-amine could chelate to a metal center through both the pyridine (B92270) and amine nitrogens, creating a chiral environment around the metal. This chiral pocket could then influence the approach of substrates, leading to the preferential formation of one enantiomer over the other. The rigidity of the cyclopentyl ring would likely play a crucial role in defining the stereochemical landscape of the catalyst.
Hypothetical Performance in Asymmetric Hydrogenation:
| Substrate | Metal Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) - Hypothetical |
| Acetophenone | Ru(II) | Methanol | 25 | >90% |
| Methyl acetoacetate | Rh(I) | Toluene | 0 | >95% |
| Tiglic Acid | Ir(I) | Dichloromethane | -20 | >98% |
Note: The data presented in this table is purely hypothetical and intended to illustrate the potential application. No experimental data for this compound in these reactions has been found in the public domain.
Ligands with similar structures are often employed in a variety of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. It is plausible that complexes of this compound could be effective in reactions such as asymmetric allylic alkylations, Diels-Alder reactions, and asymmetric Heck reactions.
Function as a Directing Group in Regio- and Stereoselective Functionalizations
The pyridyl group is a well-established directing group in C-H activation chemistry. The amine functionality could further modulate the electronic and steric properties of a metal catalyst.
The pyridine nitrogen can coordinate to a transition metal, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. The chiral amine could potentially influence the stereoselectivity of this process if a new stereocenter is formed.
Potential Regioselectivity in C-H Arylation:
| Substrate | Metal Catalyst | Oxidant | Arylating Agent | Regioselectivity - Hypothetical |
| Benzene | Pd(OAc)₂ | Ag₂CO₃ | Phenylboronic acid | ortho-selective |
| Toluene | RuCl₃ | Cu(OAc)₂ | 4-Fluorophenylboronic acid | meta-selective |
Note: This table illustrates a hypothetical scenario. Specific experimental outcomes for this compound are not available.
There is a growing interest in catalytic systems where both a metal and a ligand-based functional group, such as an amine, actively participate in the catalytic cycle. The amine in this compound could act as a Brønsted base or a hydrogen bond donor, working in concert with the metal center to activate substrates and facilitate bond-forming steps.
Role in Complex Formation and Metal Coordination Polymers
The bidentate nature of this compound makes it a suitable building block for the construction of coordination complexes and metal-organic frameworks (MOFs). The steric bulk and chirality of the cyclopentyl group could lead to the formation of unique and potentially porous structures with interesting catalytic or material properties.
Structure Activity Relationship Sar and Principles in Molecular Design
Correlation of Structural Modifications with Catalytic Efficiency and Selectivity Profiles
The catalytic prowess of ligands based on the 2-Pyridin-2-ylcyclopentan-1-amine framework is profoundly influenced by structural modifications to both the pyridine (B92270) and cyclopentylamine (B150401) components. Research into related ligand systems demonstrates that subtle electronic and steric alterations can lead to dramatic shifts in catalytic efficiency and enantioselectivity.
The electronic nature of the pyridine ring is a critical determinant of catalytic activity. The introduction of electron-donating or electron-withdrawing groups can modulate the Lewis basicity of the pyridine nitrogen, thereby influencing its coordination to a metal center. For instance, in ruthenium-catalyzed asymmetric hydrogenation of pyridyl-substituted alkenes, derivatives with both electron-donating and electron-withdrawing groups on the pyridine ring have shown high conversions and enantioselectivities. nih.gov This suggests that a fine-tuning of the electronic properties is essential for optimizing the catalytic cycle.
Similarly, modifications to the amine group of the cyclopentylamine ring are pivotal. N-alkylation or N-arylation can introduce steric bulk that can create a more defined chiral pocket around the metal center, enhancing stereochemical control. In the context of C-N cross-coupling reactions, the nature of the N-substituent on related amine ligands has been shown to be crucial for achieving high yields and selectivity.
The following table illustrates the hypothetical effect of substituents on the catalytic performance of this compound derivatives in a generic asymmetric transfer hydrogenation reaction.
Table 1: Hypothetical Catalytic Efficiency of this compound Derivatives
| Derivative | Substituent on Pyridine Ring | N-Substituent on Amine | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | H | H | 85 | 70 |
| 2 | 4-MeO | H | 92 | 75 |
| 3 | 4-Cl | H | 88 | 80 |
| 4 | H | Me | 89 | 78 |
| 5 | H | Ph | 95 | 92 |
Stereochemical Influence on Molecular Recognition and Binding Interactions
The stereochemistry of this compound is fundamental to its role in asymmetric catalysis. The fixed spatial arrangement of the pyridine and amine functionalities, dictated by the chirality of the cyclopentyl ring, creates a specific three-dimensional environment that is crucial for molecular recognition and the transfer of chirality during a catalytic reaction.
The relative orientation of the pyridyl group and the amino group (cis or trans) gives rise to distinct diastereomers, each with a unique conformational preference. This, in turn, affects how the ligand coordinates to a metal and how the resulting chiral complex interacts with a substrate. In many catalytic systems, one diastereomer will exhibit significantly higher enantioselectivity than the other.
Furthermore, the absolute configuration of the chiral centers within the cyclopentylamine ring determines the chirality of the final product. For instance, in the asymmetric reduction of ketones, a catalyst prepared from the (1R,2R)-enantiomer of a related diamine ligand will typically yield one enantiomer of the alcohol product, while the (1S,2S)-catalyst will produce the opposite enantiomer. This predictable relationship is a cornerstone of asymmetric catalyst design.
Systematic Derivatization for Enhanced Chemical Space Exploration
To fully explore the potential of the this compound scaffold, systematic derivatization is a key strategy. This involves the methodical synthesis of a library of analogs with diverse substituents at various positions on both the pyridine and cyclopentyl rings. This approach allows for a comprehensive investigation of the structure-activity relationship (SAR).
Derivatization of the pyridine ring can be achieved through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce a wide range of functional groups. These groups can alter the electronic properties and steric profile of the ligand.
On the cyclopentylamine moiety, the primary amine offers a convenient handle for modification. Acylation, alkylation, and arylation can be readily performed to generate a series of amides, secondary amines, and tertiary amines. These modifications can impact the ligand's coordination properties and the steric environment around the metal center. The synthesis of related chiral pyridine-aminophosphine ligands has demonstrated the feasibility of creating a tunable library for applications in asymmetric hydrogenation. acs.org
Scaffold Hopping and Analogue Design in Chemical Library Generation
Scaffold hopping is a powerful strategy in medicinal chemistry and catalyst design that involves replacing the core structure of a known active molecule with a different, yet functionally similar, scaffold. rsc.org This approach can lead to the discovery of novel compounds with improved properties, such as enhanced activity, better selectivity, or more favorable physical characteristics.
Starting from the this compound core, one could envision several scaffold hops. For example, the cyclopentyl ring could be replaced with other cyclic systems like a cyclohexyl, pyrrolidinyl, or even a more rigid bicyclic framework. These changes would alter the conformational constraints of the ligand and could lead to improved catalytic performance.
Analogue design, a related concept, focuses on making more subtle changes to the parent scaffold. This could involve, for instance, replacing the pyridine ring with another N-heterocycle like a pyrimidine (B1678525) or a quinoline. Such modifications can fine-tune the electronic and steric properties of the ligand, potentially leading to a more optimal catalyst. The development of pyridine-oxazoline ligands, for example, represents a successful application of this principle, where the amine functionality is replaced by an oxazoline (B21484) ring, leading to a new class of highly effective chiral ligands. rsc.org
The following table presents a list of compound names mentioned in this article.
Future Research Trajectories and Interdisciplinary Opportunities
Innovations in Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Pyridin-2-ylcyclopentan-1-amine and its derivatives, future research will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.
Several strategies are being explored for the synthesis of related pyridine-containing compounds. One-pot multicomponent reactions, often assisted by microwave irradiation, offer an efficient and environmentally friendly route to novel pyridines, resulting in excellent yields and shorter reaction times. nih.gov For instance, a study on the synthesis of N-benzylidenepyridine-2-amine demonstrated that conducting the reaction at room temperature in an ethanol-water mixture significantly increased the yield to 95.6% compared to conventional refluxing methods. ijcrcps.com Mechanochemical techniques, such as manual grinding and vortex mixing, also present a solvent-free and energy-efficient alternative for synthesizing pyridine (B92270) derivatives. researchgate.net
Future research could adapt these green methodologies to the synthesis of this compound. This would involve exploring catalyst-free conditions or employing heterogeneous catalysts that can be easily recovered and reused, further enhancing the sustainability of the process. beilstein-journals.orgrsc.org The use of aqueous media and the avoidance of toxic reagents and harsh reaction conditions are also key considerations. beilstein-journals.org
Table 1: Comparison of Conventional and Green Synthesis Methods for Pyridine Derivatives
| Method | Reaction Conditions | Solvent | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Reflux | Ethanol | 54.4% | nih.govijcrcps.com |
| Microwave-Assisted | Microwave Irradiation | Ethanol | 82-94% | nih.gov |
| Room Temperature | Stirring | Ethanol-Water (1:1) | 95.6% | ijcrcps.com |
| Mechanochemical | Grinding/Vortex | Solvent-free | High | researchgate.net |
Expansion of Catalytic Scope to Novel Transformations
The amine and pyridine functionalities in this compound make it a promising candidate as a ligand in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate with a metal center, while the amine group can be involved in directing or participating in catalytic cycles.
Research has shown that related amine-containing compounds can serve as ligands in various catalytic reactions. For example, cooperative catalysis involving a ruthenium complex and an amine has been utilized for the cross-coupling of ketones with organoboron compounds. acs.org In this system, the amine acts as a transient leaving group. Similarly, zinc(II) complexes with hydrazone-based ligands, which also feature nitrogen donor atoms, have been investigated as catalysts for ketone-amine-alkyne (KA²) coupling reactions. mdpi.com
Future investigations could explore the use of this compound as a ligand in a broader range of catalytic transformations. This could include asymmetric catalysis, where the chirality of the cyclopentanamine backbone could be exploited to induce stereoselectivity. The development of novel catalytic systems for C-H activation, cross-coupling reactions, and other important organic transformations represents a significant area for future research.
Advanced In Silico Modeling for Predictive Chemical Design
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. For this compound, these methods can be employed to predict the properties of its derivatives and guide the design of new compounds with desired activities.
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to establish correlations between the structural features of derivatives and their biological or chemical activities. imist.ma By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), researchers can build predictive models to identify promising new structures. imist.ma For example, in silico studies have been used to design novel inhibitors for various biological targets by predicting their binding affinities and modes of interaction. imist.maplos.orgnih.gov
Future research in this area will involve the use of advanced computational techniques, such as molecular dynamics simulations and density functional theory (DFT) calculations, to gain a deeper understanding of the conformational preferences and electronic properties of this compound and its derivatives. academie-sciences.frnih.gov This knowledge will be invaluable for designing new catalysts, materials, and biologically active compounds with improved performance. The prediction of ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion/Toxicity) properties will also be crucial in the early stages of drug design to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov
Table 2: Key Molecular Descriptors for In Silico Modeling
| Descriptor Type | Examples | Application in Predictive Design |
|---|---|---|
| Electronic | HOMO/LUMO energies, Mulliken charges | Predicting reactivity and interaction with biological targets. imist.ma |
| Steric | Molecular volume, surface area | Understanding steric hindrance and ligand-receptor fit. |
| Lipophilic | LogP, Polar Surface Area (PSA) | Predicting membrane permeability and bioavailability. imist.ma |
| Topological | Connectivity indices | Correlating molecular structure with physical and biological properties. |
Integration into Supramolecular Assemblies and Material Science Contexts
The ability of the pyridine and amine groups in this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive building block for the construction of supramolecular assemblies and functional materials.
Amines are recognized as valuable components in materials science for the synthesis of polymers, catalysts, and functional materials. ijrpr.com The incorporation of pyridine-containing ligands into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with interesting catalytic, sensing, or gas storage properties. The planarity and stacking capabilities of aromatic systems like pyridine are particularly relevant in the design of organic semiconductors.
Future research could focus on synthesizing polymers or oligomers incorporating the this compound scaffold. The resulting materials could exhibit unique optical, electronic, or self-healing properties. ijrpr.com Furthermore, the ability of the amine group to be functionalized allows for the attachment of this moiety to surfaces or nanoparticles, opening up possibilities in areas such as sensing, drug delivery, and catalysis. The design of stimuli-responsive materials that change their properties in response to external triggers (e.g., pH, light, or temperature) is another exciting avenue for exploration. ijrpr.com
Q & A
Q. What techniques resolve contradictions in toxicity data for structurally similar amines?
- Methodological Answer : Conduct comparative SAR studies using Ames tests (mutagenicity) and zebrafish embryo toxicity assays. Cross-reference with PubChem data to identify substituent-specific toxicity trends (e.g., fluorinated analogs vs. methyl groups) .
Data Analysis and Validation
Q. How to validate the purity of this compound when commercial standards are unavailable?
- Methodological Answer : Use orthogonal methods: HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (254 nm), and compare retention times with synthesized analogs. Elemental analysis (C, H, N) confirms stoichiometric purity .
Q. What statistical approaches are recommended for analyzing inconsistent biological assay results?
- Methodological Answer : Apply Grubbs’ test to identify outliers. Use ANOVA with post-hoc Tukey tests for dose-response studies. Bayesian hierarchical models account for inter-lab variability in IC₅₀ determinations .
Q. How can crystallographic data repositories improve reproducibility in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
